Cpypp

Descripción general

Descripción

Aplicaciones Científicas De Investigación

CPYPP tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de los factores de intercambio de nucleótidos de guanina.

Biología: Se emplea en la investigación para comprender el papel de la interacción DOCK2-Rac1 en procesos celulares como la quimiotaxis y la migración celular.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades donde la interacción DOCK2-Rac1 juega un papel crítico, como las enfermedades autoinmunes y el cáncer.

Industria: Se utiliza en el desarrollo de nuevos inhibidores que se dirigen a vías similares con fines terapéuticos

Mecanismo De Acción

CPYPP ejerce sus efectos uniéndose al dominio DHR-2 de DOCK2, inhibiendo así su actividad de factor de intercambio de nucleótidos de guanina para Rac1. Esta inhibición previene la activación de Rac1, lo que lleva a una reducción de la respuesta quimiotáctica y la activación de las células T. Los objetivos moleculares involucrados incluyen DOCK2, Rac1 y otras proteínas relacionadas en la vía de señalización .

Safety and Hazards

CPYPP is considered toxic and is a moderate to severe irritant to the skin and eyes . After inhalation, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If swallowed, wash out mouth with copious amounts of water . It is recommended to wear protective clothing, gloves, and eye/face protection when handling this compound .

Análisis Bioquímico

Biochemical Properties

CPYPP plays a significant role in biochemical reactions by inhibiting the guanine nucleotide exchange factor (GEF) activity of DOCK2, DOCK5, and DOCK180 . It selectively inhibits these DOCK-A subfamily proteins over the DOCK-D subfamily member DOCK9 . This compound prevents chemokine-induced Rac activation in T and B cells, thereby inhibiting their migration . This inhibition is crucial for understanding the compound’s potential in modulating immune responses and inflammatory processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In T and B cells, this compound inhibits chemokine-induced migration by preventing Rac activation . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces myeloperoxidase (MPO) activity in lung tissue and decreases cytokine release in serum, which are indicative of its anti-inflammatory properties . Additionally, this compound has been shown to reduce the severity of lung injury in a mouse model of endotoxemia-induced acute lung injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the DHR-2 domain of DOCK2, thereby inhibiting its GEF activity for Rac1 . This binding interaction prevents the activation of Rac1, a small GTPase involved in various cellular processes such as cell migration, proliferation, and survival . By inhibiting Rac1 activation, this compound disrupts downstream signaling pathways that are crucial for cell movement and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and has a shelf life of at least four years . In vitro studies have shown that this compound maintains its inhibitory effects on Rac activation and cell migration over extended periods . In vivo studies have demonstrated that this compound reduces T cell migration to peripheral lymph nodes and decreases lung injury severity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 5 mg per animal, this compound significantly reduces T cell migration to peripheral lymph nodes . Higher doses, such as 250 mg/kg, have been shown to reduce MPO activity in lung tissue and decrease cytokine release in serum

Metabolic Pathways

This compound is involved in metabolic pathways that regulate immune responses and inflammation. By inhibiting the GEF activity of DOCK2, DOCK5, and DOCK180, this compound affects the activation of Rac1 and its downstream signaling pathways . This inhibition impacts metabolic flux and metabolite levels, particularly in immune cells such as T and B cells

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the DHR-2 domain of DOCK2 . This interaction affects the compound’s distribution within immune cells and its overall efficacy in modulating immune responses .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the DHR-2 domain of DOCK2 . This localization is crucial for its inhibitory effects on Rac1 activation and subsequent cellular processes. The compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific cellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

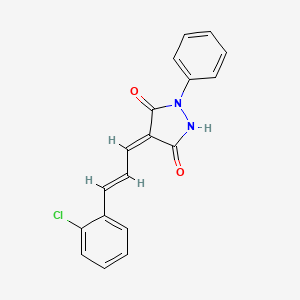

La síntesis de CPYPP implica varios pasos, comenzando con la preparación de la estructura central de pirazolidindiona. Los pasos clave incluyen:

Formación del núcleo de pirazolidindiona: Esto se logra típicamente mediante la reacción de fenilhidrazina con acetoacetato de etilo en condiciones ácidas para formar 1-fenil-3,5-pirazolidindiona.

Introducción del grupo clorofenilo: El grupo clorofenilo se introduce mediante una reacción de condensación con 2-clorobenzaldehído en presencia de una base como el hidróxido de sodio.

Formación del enlace propenilideno: El paso final implica la formación del enlace propenilideno a través de una reacción de condensación de Knoevenagel con un aldehído adecuado

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica:

Optimización de las condiciones de reacción: Garantizar un alto rendimiento y pureza optimizando la temperatura, el solvente y el tiempo de reacción.

Procesos de purificación: Utilizando técnicas como la recristalización y la cromatografía para lograr los niveles de pureza deseados

Análisis De Reacciones Químicas

Tipos de Reacciones

CPYPP experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar el núcleo de pirazolidindiona o el enlace propenilideno.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudios y aplicaciones adicionales .

Comparación Con Compuestos Similares

Compuestos Similares

DOCK180: Otro factor de intercambio de nucleótidos de guanina que interactúa con Rac1 pero está menos inhibido por CPYPP.

DOCK5: Similar a DOCK2, pero con diferente especificidad y perfil de inhibición.

DOCK9: Exhibe menos inhibición por this compound en comparación con DOCK2

Unicidad de this compound

This compound es único en su alta especificidad y potencia como inhibidor de la interacción DOCK2-Rac1. Exhibe una inhibición dependiente de la dosis con una IC50 de 22.8 µM, lo que la convierte en una herramienta valiosa para estudiar la vía DOCK2-Rac1 .

Propiedades

IUPAC Name |

(4E)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZJFICTTKPNCK-KVDBUQHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3Cl)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

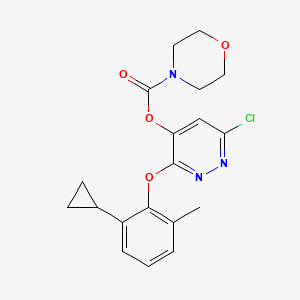

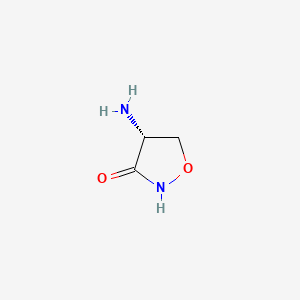

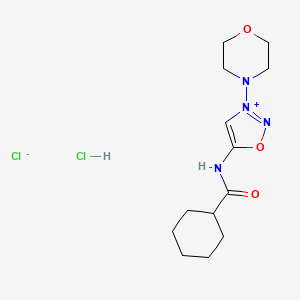

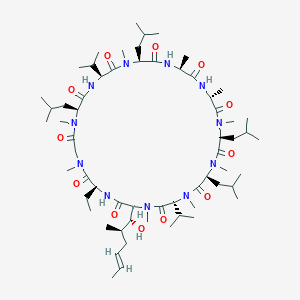

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cpypp?

A1: this compound acts as an allosteric inhibitor of specific DOCK proteins, primarily DOCK1 and DOCK5. [, ] These proteins function as atypical guanine nucleotide exchange factors (GEFs) for the Rho GTPases, Rac1 and Cdc42, which are crucial regulators of cytoskeletal dynamics and various cellular processes. [] By inhibiting DOCK1 and DOCK5, this compound disrupts the activation of Rac1 and potentially Cdc42, leading to downstream effects on cell migration, ROS production, and other cellular functions. []

Q2: What are the implications of inhibiting DOCK2 and KCa3.1 with this compound in the context of fibroblast-to-myofibroblast transformation?

A2: Research suggests that both DOCK2 and the potassium channel KCa3.1 play roles in the transformation of fibroblasts into myofibroblasts, a process contributing to fibrosis in various diseases. [] In vitro studies using this compound demonstrated that inhibiting DOCK2 attenuated the upregulation of genes associated with fibroblast transformation induced by transforming growth factor β (TGFβ). [] This suggests that DOCK2, and potentially its downstream signaling pathways targeted by this compound, could be therapeutically relevant in mitigating fibrosis.

Q3: How does this compound impact cancer cells, specifically in the context of the ROBO1 pathway?

A3: Studies indicate that loss of the ROBO1 protein and subsequent elevation of DOCK1 are associated with aggressive prostate cancer, particularly in African American patients. [] this compound, by inhibiting DOCK1, shows promise in preclinical models by decreasing Rac1 activity, inhibiting the transmigration of ROBO1-deficient cancer cells, and reducing metastatic spread. [] These findings suggest that targeting the ROBO1/DOCK1 axis with this compound could hold therapeutic potential for specific cancer subtypes.

Q4: Has this compound been investigated for its role in other cellular processes beyond cell migration and cancer?

A4: Yes, this compound has shown efficacy in modulating neutrophil function. Studies demonstrate that this compound inhibits both fMLF- and PMA-induced Rac activation in neutrophils, leading to impaired chemotaxis and reduced ROS production. [] Additionally, this compound has been implicated in regulating the formation of neutrophil extracellular traps (NETs), which are involved in inflammatory responses. [] These findings suggest a potential role for this compound in modulating neutrophil-mediated inflammation and immune responses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.